(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione
Overview
Description
“®-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione” is a derivative of Benz[a]anthracene . Benz[a]anthracene is a crystalline, aromatic hydrocarbon consisting of four fused benzene rings, produced by incomplete combustion of organic matter . It appears as colorless leaflets or plates or coarse gold powder with a greenish-yellow fluorescence .
Synthesis Analysis
The synthesis of anthracene derivatives remains challenging, but some important preparative methods have been reported . For instance, the rhodium-catalyzed oxidative 1:2 coupling reactions of arylboronic acids with alkyne occurred in the presence of a copper–air oxidant, to give the corresponding 1,2,3,4-tetrasubstituted anthracene derivatives . Another method involved the preparation of 1-(1-bromo-2-naphthyl)-2-(3- methoxyphenyl)ethylene by Wittig reaction, followed by photocyclization for 4 hours .Scientific Research Applications
Cyclopentanobenz[a]anthracene compounds, related to (R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione, with a methyl group in nonbenzo bay region positions are predicted to be relatively potent carcinogens (Lee & Harvey, 1990).
Rat-liver homogenates can convert similar methylbenz[a]anthracene compounds into hydroxymethyl derivatives, phenolic products, and glutathione conjugates, indicating potential applications in pharmaceutical research (Sims, 1967).
The 3,4-dihydrodiol of related compounds is most active in initiating tumor formation on mouse skin, suggesting its significance in cancer research (Chouroulinkov et al., 1977).
Rac-Hatomarubigin C, a compound with structural similarities, exhibits curvature of the anthraquinone ring system and intramolecular C=OH-O hydrogen bonds, which might support intermolecular hydrogen bonding studies (Larsen et al., 2006).
A non-bay-region diol-epoxide plays a reactive intermediate role in the metabolic activation of similar compounds in hamster embryo cells, suggesting its significance in metabolic pathway research (Cooper et al., 1980).
A convenient regioselective synthesis method for 3-methoxybenz[a]anthracene-7,12-dione by oxidative photocyclization, an intermediate in synthesizing related compounds, is available, indicating its application in chemical synthesis research (Desai et al., 1994).
properties
IUPAC Name |
(3R)-8-hydroxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-10-5-7-12-11(9-10)6-8-14-16(12)18(21)13-3-2-4-15(20)17(13)19(14)22/h2-4,6,8,10,20H,5,7,9H2,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHDQJGXSHLDCP-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459572 | |
Record name | AG-G-59753 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione | |
CAS RN |
681001-30-9 | |
Record name | AG-G-59753 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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